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molecular formula C15H24N2O B8643687 1-Octyl-3-phenylurea

1-Octyl-3-phenylurea

Cat. No. B8643687
M. Wt: 248.36 g/mol
InChI Key: DQOGBYHDAMONNQ-UHFFFAOYSA-N
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Patent
US06506901B2

Procedure details

A solution of octyl amine (22.79 g, 176 mmol) and phenyl isocyanate (21 g, 176 mmol) in THF (200 ml) at 0° C. was stirred for 2 hours. The solvent was evaporated in vacuo and the residue was triturated with hexane to give 43 g of final product (173 mmol).
Quantity
22.79 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10]1([N:16]=[C:17]=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1COCC1>[CH2:1]([NH:9][C:17]([NH:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
22.79 g
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
21 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 173 mmol
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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